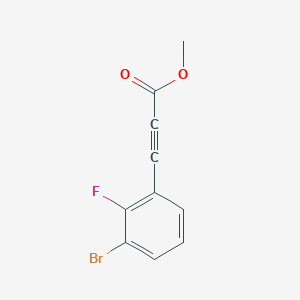

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate

Description

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate (CAS: 1690961-61-5) is a methyl ester featuring a propargyl group attached to a 3-bromo-2-fluorophenyl ring. This compound is characterized by its electron-withdrawing substituents (bromo and fluoro) and the reactive alkyne moiety, making it a valuable intermediate in pharmaceutical synthesis, particularly for prostacyclin analogs . Its molecular formula is C₁₀H₆BrFO₂, with a molecular weight of 265.06 g/mol (calculated from and ).

Properties

Molecular Formula |

C10H6BrFO2 |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate |

InChI |

InChI=1S/C10H6BrFO2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-4H,1H3 |

InChI Key |

BGZMMUMNOAMJQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=C(C(=CC=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate typically involves the reaction of 3-bromo-2-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but on a larger scale. This involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a catalyst such as palladium.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

Substitution: Products include various substituted phenylprop-2-ynoates.

Oxidation: Products include carboxylic acids.

Reduction: Products include alcohols.

Scientific Research Applications

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: Used in the development of new drugs and therapeutic agents.

Material Science: Employed in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The pathways involved often include the formation of transition states and intermediates that facilitate the reaction .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Electronic and Steric Effects

- Substituent Position: The 3-bromo-2-fluoro arrangement in the target compound creates a sterically hindered and electron-deficient aromatic ring compared to analogs like methyl 3-(4-fluorophenyl)prop-2-ynoate (para-F). This enhances electrophilic substitution resistance but increases alkyne reactivity toward nucleophiles .

- Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to fluorine reduce the compound’s solubility in polar solvents but improve stability under acidic conditions .

Spectral and Physical Properties

- IR Spectroscopy: The target compound shows a C≡C stretch at ~2218 cm⁻¹ (alkyne) and ester C=O at ~1707 cm⁻¹, similar to methyl 3-(2-bromophenyl)prop-2-ynoate . The propanoic acid analog lacks the alkyne stretch but shows a broad O-H stretch at ~3000 cm⁻¹ .

- NMR : Aromatic protons in the target compound exhibit complex splitting due to adjacent Br and F substituents, whereas the 4-fluoro analog shows simpler para-substituted patterns .

Commercial Availability and Suppliers

- Target Compound: Limited availability (1 supplier listed in ), reflecting specialized use.

- Methyl 3-(4-fluorophenyl)prop-2-ynoate: Widely available (e.g., CymitQuimica, Biofount) with prices ranging from €34/100 mg to €329/5 g .

Biological Activity

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of halogen substituents, specifically bromine and fluorine, enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a prop-2-ynoate backbone with a 3-bromo and 2-fluoro substituent on the phenyl ring. This unique arrangement influences its chemical properties, including solubility, stability, and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C11H8BrF |

| Molecular Weight | 255.08 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

The biological activity of Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents enhance binding affinity to enzymes and receptors, potentially modulating their activity. This compound may exert its effects through:

- Enzyme Inhibition : By binding to active sites of enzymes, it can inhibit their function.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μg/mL |

| Escherichia coli | 31.25 μg/mL |

| Pseudomonas aeruginosa | 62.5 μg/mL |

The compound's mechanism against bacteria involves disrupting cell wall synthesis and inhibiting protein production, leading to cell death.

Anticancer Properties

Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 20 |

The compound appears to target specific signaling pathways involved in cell proliferation and survival, making it a promising candidate for further development in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that Methyl 3-(3-bromo-2-fluorophenyl)prop-2-ynoate demonstrated superior antimicrobial activity compared to conventional antibiotics against MRSA strains . The study highlighted the compound's potential as a lead structure for developing new antibacterial agents.

- Anticancer Activity : In a research article from MDPI, the compound was tested against several cancer cell lines, revealing significant cytotoxic effects. The study concluded that the halogenated phenyl derivatives could be optimized for enhanced anticancer activity through structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.